3-Vinylaniline hydrochloride

Description

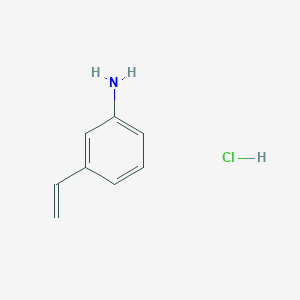

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-ethenylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N.ClH/c1-2-7-4-3-5-8(9)6-7;/h2-6H,1,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHVKJUHGISDIOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743717 | |

| Record name | 3-Ethenylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73847-53-7 | |

| Record name | 3-Ethenylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Aniline and Styrene Chemistry

The chemical nature of 3-vinylaniline (B102275) hydrochloride is best understood by considering its two core components: the aniline (B41778) and the styrene (B11656) functionalities.

Anilines, or aromatic amines, are a cornerstone of the chemical industry. Functionalized anilines, which feature additional reactive groups on the aromatic ring, are critical intermediates in the production of a vast array of products, including dyes, pigments, pharmaceuticals, and advanced polymers. The amino group (-NH2) is versatile and can be readily converted into other functional groups, such as diazonium salts, amides, and imines, making these compounds essential for constructing complex molecules.

The styrene component is defined by the vinyl group (-CH=CH2) attached to the benzene (B151609) ring. This group is highly susceptible to polymerization and various addition reactions. This reactivity is the basis for producing a wide range of polymers and plastics. In 3-vinylaniline, the presence of both the aniline and vinyl moieties creates a bifunctional molecule with two distinct reactive sites. This dual reactivity allows for a wide variety of chemical transformations, enabling its use in complex synthetic strategies.

Significance As a Functionalized Building Block in Organic Synthesis and Materials Science

The dual functionality of 3-vinylaniline (B102275) hydrochloride makes it a strategically important building block in both synthesizing complex organic molecules and creating novel materials with specific properties.

In organic synthesis , 3-vinylaniline is a versatile precursor for a variety of fine chemicals and is particularly valuable in the synthesis of nitrogen-containing heterocycles like quinolines and indoles. acs.orgmdpi.com These structures form the core of many pharmaceutical and agrochemical products. The ability to selectively target either the amine or the vinyl group for reaction, or to engage both simultaneously, provides chemists with a powerful tool for building intricate molecular architectures. For instance, research on the isomer 2-vinylaniline (B1311222) has shown its utility in acid-catalyzed reactions to form complex polycyclic indole (B1671886) derivatives and in the synthesis of 3-substituted-2-oxoindoles. clockss.orgresearchgate.net

In materials science , the aniline (B41778) portion of the molecule can be polymerized to form conductive polymers. nih.govnih.gov The vinyl group offers an additional site for polymerization, which can lead to the formation of cross-linked resins or polymers with higher molecular weights and potentially enhanced mechanical or thermal properties. researchgate.net While some studies have specifically used the isomer 4-vinylaniline (B72439), the principles highlight the potential of the vinylaniline functional group. researchgate.net For example, modifying cyclohexanone-formaldehyde resins with 4-vinylaniline has been shown to produce soluble and conductive materials. researchgate.net A novel application is in the creation of functional chalcogenide hybrid inorganic/organic polymers (CHIPs) through the inverse vulcanization of elemental sulfur with 4-vinylaniline, creating polymers with free amine groups amenable to further modification.

Overview of Contemporary Research Landscape for 3 Vinylaniline and Its Hydrochloride Salt

Advanced Catalytic Approaches for 3-Vinylaniline Synthesis

The selective synthesis of 3-vinylaniline from 3-nitrostyrene is a model reaction for evaluating the efficacy of catalytic systems in differentiating between reducible functional groups within a single molecule. Both heterogeneous and homogeneous catalysis, alongside novel reductive strategies, have been explored to optimize the yield and selectivity of this transformation.

Chemoselective Hydrogenation of 3-Nitrostyrene

The catalytic hydrogenation of 3-nitrostyrene to 3-vinylaniline is the most prominent synthetic route. The success of this method hinges on the catalyst's ability to preferentially activate the nitro group over the vinyl group.

Heterogeneous catalysts are widely favored due to their operational advantages, including ease of separation and recyclability. Noble metals, particularly platinum (Pt), are highly active for hydrogenation reactions. However, traditional Pt catalysts often lead to the over-reduction of the vinyl group, yielding 3-ethylaniline.

Recent research has focused on enhancing the selectivity of Pt-based catalysts through careful design of the catalyst support and reaction conditions. Platinum supported on titanium dioxide (Pt/TiO₂) has emerged as a promising system. The catalytic performance of Pt/TiO₂ can be significantly improved by pretreating the TiO₂ support with H₂ and employing the strong electrostatic adsorption (SEA) method for Pt deposition. This approach leads to high Pt dispersion, strong Pt-TiOₓ interaction, and the formation of low-coordination Pt sites, all of which contribute to high hydrogenation activity. While the selectivity for 3-vinylaniline was not heavily dependent on the preparation method in one study, the enhanced activity for nitro group hydrogenation is a crucial factor. nih.gov

In a different approach, a pseudo-single-atom-catalyst, Pt/FeOₓ, has been utilized in CO₂-expanded toluene. This system achieved over 95% conversion of 3-nitrostyrene and over 95% selectivity to 3-vinylaniline under optimized conditions. The presence of CO₂ increases the solubility of H₂ and decreases the viscosity of the reaction medium, facilitating mass transfer and enhancing the reaction rate while maintaining high selectivity. rsc.org

The morphology of the support material also plays a critical role. A study comparing Pt nanoparticles supported on octadecahedral versus rod-shaped α-Fe₂O₃ found that the former exhibited superior catalytic performance. The octadecahedral support, with its high-index exposed surfaces, promoted smaller Pt nanoparticle size and a higher concentration of low-coordinated Pt sites, which are beneficial for the selective hydrogenation of 3-nitrostyrene. researchgate.net

| Catalyst System | Support | Key Findings | Conversion of 3-Nitrostyrene | Selectivity to 3-Vinylaniline | Reference |

| Pt | H₂-treated TiO₂ | High Pt dispersion and strong metal-support interaction enhance activity. | ~100% | ~73% | nih.gov |

| Pt/FeOₓ (pseudo-single-atom) | FeOₓ | CO₂-expanded toluene enhances mass transfer, leading to high conversion and selectivity. | >95% | >95% | rsc.org |

| Pt | Octadecahedral α-Fe₂O₃ | High-index facets on support lead to smaller Pt nanoparticles and more active sites. | High | High | researchgate.net |

Transition metal sulfides have garnered attention as highly effective catalysts for various hydrogenation reactions. In the context of 3-nitrostyrene reduction, molybdenum disulfide (MoS₂) has proven to be an excellent support material. An edge-confined Rhodium dual-atom catalyst on MoS₂ (Rh₂/MoS₂) has demonstrated exceptional performance, achieving 100% conversion of 3-nitrostyrene and 100% selectivity to 3-vinylaniline at room temperature (25 °C). The unique pocket-like structure of the Rh dual atoms on the MoS₂ edge is believed to directionally modulate the adsorption of 3-nitrostyrene, favoring the binding of the nitro group. In contrast, nano-Rh particles on MoS₂ showed significantly lower selectivity (76.2%), highlighting the importance of the dual-atom active center. acs.org

Furthermore, nanolayered cobalt-molybdenum-sulfide (Co-Mo-S) materials have been established as effective catalysts for the chemoselective hydrogenation of a variety of nitroarenes. These unsupported catalysts, prepared via a one-pot hydrothermal synthesis, possess a high density of active sites and have shown good to excellent yields of the corresponding anilines while preserving other reducible groups like double and triple bonds. epa.gov While not specifically detailed for 3-nitrostyrene in the provided information, the general success with other nitroarenes suggests their potential applicability.

| Catalyst System | Key Features | Conversion of 3-Nitrostyrene | Selectivity to 3-Vinylaniline | Reference |

| Rh₂/MoS₂ | Edge-confined dual-atom catalyst | 100% | 100% | acs.org |

| Co-Mo-S | Nanolayered, unsupported material | High | High (in general for nitroarenes) | epa.gov |

The design of the catalyst at the nanoscale is paramount in controlling the selectivity of the hydrogenation of 3-nitrostyrene. Surface defects, such as vacancies, steps, and edges, often act as highly active sites due to their unique electronic and geometric properties. researchgate.net

The interplay between metal loading and heat treatment in Pt/TiO₂ catalysts significantly impacts their efficacy. For instance, with low Pt loading (0.2 wt.%), a combination of calcination and subsequent reduction at 450 °C prevents the coverage of Pt nanoparticles by TiOₓ species, which is detrimental to activity. This tailored treatment leads to an exceptionally active catalyst where the peripheral sites at the Pt metal/TiO₂ support interface are identified as the most probable active sites for the hydrogenation reaction. rsc.orgscilit.com

The morphology of the catalyst support directly influences the dispersion and electronic structure of the metal nanoparticles. As mentioned earlier, Pt nanoparticles on octadecahedral α-Fe₂O₃ supports with high-index facets result in smaller particle sizes and a greater number of low-coordinated Pt sites, enhancing catalytic performance compared to rod-shaped supports. researchgate.net The creation of specific active sites, such as the dual-atom Rh centers on MoS₂ edges, exemplifies how precise catalyst design can lead to near-perfect selectivity by controlling the adsorption geometry of the substrate. acs.org

Homogeneous Catalysis for Selective Transformations

Homogeneous catalysts, which operate in the same phase as the reactants, offer high selectivity under mild reaction conditions due to their well-defined active sites. Various ruthenium (Ru) and rhodium (Rh) complexes have been investigated for the selective reduction of nitroarenes.

An adaptive rhodium-based catalyst, featuring a Rh(III) center and a Lewis acidic borane (B79455) in the secondary coordination sphere, has shown remarkable control over the hydrogenation of nitroarenes. By altering the solvent, the reaction can be selectively stopped at either the hydroxylamine (B1172632) or the aniline (B41778) stage. This adaptability highlights the potential for fine-tuning the reaction outcome with homogeneous systems. nih.gov

Ruthenium complexes bearing various ligands have also been employed as catalysts. For example, Ru(II) arene complexes with dioxime ligands can effectively catalyze the transfer hydrogenation of nitroarenes using methanol (B129727) as the hydrogen source. rsc.org Similarly, ruthenium complexes with triazenide ligands have been shown to catalyze the reduction of nitroarenes at room temperature in the presence of sodium borohydride. nih.gov While these studies often use nitrobenzene (B124822) as a model substrate, the high chemoselectivity observed suggests their applicability to more complex molecules like 3-nitrostyrene. The general mechanism for many homogeneous hydrogenation catalysts involves steps such as oxidative addition of H₂, coordination of the substrate, and subsequent reductive elimination of the product. rsc.org

Novel Reductive Strategies

Beyond traditional catalytic hydrogenation with molecular hydrogen, several novel reductive strategies have been developed for the synthesis of 3-vinylaniline, often under milder conditions and using alternative hydrogen sources.

One such method employs ammonia (B1221849) borane (NH₃BH₃) as the reducing agent in conjunction with copper (Cu) nanoparticles at room temperature. This non-noble metal catalyst system demonstrates high activity and selectivity for the reduction of 3-nitrostyrene to 3-vinylaniline. Anchoring the Cu nanoparticles on WO₂.₇₂ nanorods further enhances their activity and stability, leading to a greater than 99% yield of 3-vinylaniline. erowid.org

Catalytic transfer hydrogenation offers another alternative, using hydrogen donors like formic acid and its salts. This approach avoids the need for high-pressure gaseous hydrogen. Mechanochemical methods, where mechanical force is used to initiate chemical reactions, have also been applied to the transfer hydrogenation of nitroarenes. epa.gov

A particularly innovative approach is cofactor-free biocatalytic hydrogenation. In this system, a hydrogenase enzyme releases electrons from H₂ to a carbon black support, which then facilitates the reduction of the nitro group. This method operates under mild, aqueous conditions and has shown high selectivity for the nitro group over other reducible functionalities. chemrxiv.org

Alternative Synthetic Pathways to 3-Vinylaniline Derivatives

The synthesis of 3-vinylaniline, also known as 3-aminostyrene, is primarily challenged by the need for chemoselectivity, as both the nitro and vinyl groups in precursors like 3-nitrostyrene are reducible. Several alternative pathways have been developed to address this and provide access to 3-vinylaniline and its derivatives.

One major route is the selective hydrogenation of 3-nitrostyrene . chemicalbook.comchemicalbook.com This method focuses on reducing the nitro group to an amine while preserving the vinyl group. The choice of catalyst is critical; for example, a 0.2wt% Pt/TiO2 catalyst has shown high activity and selectivity. The properties of the catalyst support material are also influential, with nonpolar supports like Silicalite-1 favoring the desired reaction.

Another significant pathway is the semi-hydrogenation of 3-ethynylaniline . This approach creates the vinyl group from a corresponding alkyne precursor. chemicalbook.com Palladium-based catalysts are often employed for this transformation, which is conducted under a hydrogen atmosphere. chemicalbook.com

Palladium-catalyzed cross-coupling reactions represent a versatile strategy for synthesizing vinylaniline derivatives. The Heck reaction , which couples an unsaturated halide with an alkene, can be used to form the vinyl group on an aniline derivative. organic-chemistry.orgwikipedia.org This reaction typically involves a palladium catalyst, a base, and proceeds through a Pd(0)/Pd(II) catalytic cycle. wikipedia.org

Similarly, the Suzuki-Miyaura cross-coupling reaction offers another powerful method. mdpi.comnih.gov This reaction forms a carbon-carbon bond between an organoboron compound and an organic halide, catalyzed by a palladium complex. mdpi.com It is known for its mild reaction conditions and tolerance of various functional groups. nih.gov For instance, unprotected ortho-bromoanilines can be coupled with a variety of boronic esters. nih.gov

A more novel approach involves a one-pot, three-component benzannulation . This method can produce substituted meta-hetarylanilines from 1,3-diketones with heterocyclic substituents, acetone (B3395972), and various amines under mild conditions. beilstein-journals.org

Finally, the formation of m-vinylaniline has also been achieved through the reduction of m-nitrostyrene using hydrazine hydrate as the reducing agent, which offers a different approach to managing the easily reducible vinyl group. chemicalbook.com

Mechanistic Elucidation of Synthetic Transformations

Understanding the underlying mechanisms of these synthetic routes is crucial for optimizing reaction conditions and improving yields and selectivity.

The mechanisms for palladium-catalyzed cross-coupling reactions are well-studied.

The Heck reaction mechanism involves several key steps: wikipedia.orglibretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex. wikipedia.org

Migratory Insertion (Syn-insertion): The alkene coordinates to the palladium center and then inserts into the Pd-C bond. wikipedia.orgyoutube.com

Beta-Hydride Elimination (Syn-elimination): A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species. youtube.com

Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species, completing the catalytic cycle. wikipedia.org

The Suzuki-Miyaura coupling reaction also proceeds via a catalytic cycle: mdpi.comorganic-chemistry.org

Oxidative Addition: Similar to the Heck reaction, a Pd(0) species reacts with an organic halide to form an organopalladium(II) complex.

Transmetalation: The organic group from the organoboron compound is transferred to the palladium center, typically requiring activation of the boronic acid by a base. organic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

For the three-component synthesis of meta-hetarylanilines , a proposed mechanism involves the following sequence: beilstein-journals.org

Nucleophilic addition of an enamine (formed from acetone and an amine) to a carbonyl group of the 1,3-diketone to form an acyclic carbinol intermediate.

Intramolecular addition to form a cyclic carbinol intermediate.

Dehydration to yield the final aniline product. beilstein-journals.org

In the Heck reaction , the rate is often influenced by the degree of substitution of the alkene, with more substituted alkenes generally reacting more slowly. youtube.com The specific rate-determining step can vary depending on the substrates and reaction conditions. For electron-neutral or electron-rich olefins, the oxidative addition of the halide to the Pd(0) catalyst is often the rate-determining step. For electron-deficient olefins, the migratory insertion of the olefin can be rate-limiting.

In the Suzuki-Miyaura reaction , the rate-determining step can also vary. It can be the oxidative addition, transmetalation, or reductive elimination, depending on the specific substrates, catalyst, ligands, and base used. For example, studies have shown that with certain catalyst systems, the reductive elimination is the slowest step.

The interaction between the catalyst and the substrate is fundamental to the efficiency and selectivity of the synthesis.

In palladium-catalyzed reactions , the choice of ligand is critical. Ligands, such as phosphines or N-heterocyclic carbenes (NHCs), bind to the palladium center and modify its electronic and steric properties. organic-chemistry.org This influences the catalyst's stability, activity, and the selectivity of the reaction. For instance, in the Suzuki-Miyaura coupling of unprotected azoles, ligands like SPhos and XPhos were found to provide the highest yields, and the use of specific precatalysts led to higher turnover rates. nih.gov The nature of the halide or pseudohalide (e.g., I, Br, Cl, OTf) on the substrate also significantly affects the rate of oxidative addition. libretexts.org

The catalyst's performance is also affected by the reaction medium. In some cases, ionic liquids have been used to promote the Heck reaction in the absence of a phosphine (B1218219) ligand. wikipedia.org

For heterogeneous catalysts , such as Pt/TiO2 used in the hydrogenation of 3-nitrostyrene, the interaction is governed by the catalyst's surface properties. The support material's morphology and polarity can influence how the substrate adsorbs onto the catalyst surface. For example, nonpolar supports can preferentially adsorb the nitro group, leading to higher selectivity for the desired reduction over the hydrogenation of the vinyl group.

Table 1: Selected Catalyst Systems for Suzuki-Miyaura Cross-Coupling of Unprotected Azoles Reaction conditions: aryl halide (1.00 mmol), boronic acid (2.00 mmol), K₃PO₄ (2.00 mmol), dioxane (4 mL), H₂O (1 mL), 100 °C, 24 h. Data sourced from a study on unprotected azoles. nih.gov

| Entry | Pd Source | Ligand | Conversion (%) | Yield (%) |

|---|---|---|---|---|

| 1 | Pd₂(dba)₃ | XPhos | 75 | 56 |

| 2 | Pd₂(dba)₃ | SPhos | 71 | 52 |

| 3 | Pd₂(dba)₃ | RuPhos | 59 | 40 |

| 4 | P2 (precatalyst) | SPhos | - | 80 |

Sustainable Synthesis and Process Optimization for this compound

Adhering to the principles of green chemistry is increasingly important in chemical synthesis to minimize environmental impact. mdpi.com

Green Solvents and Solvent-Free Reactions: A key aspect of sustainable synthesis is the replacement of hazardous organic solvents. mdpi.comjddhs.com Research focuses on using greener alternatives like water, ethanol, or ionic liquids. wikipedia.orgmdpi.com For example, an efficient protocol for phosphine-free Heck reactions in water has been developed using a Pd(L-proline)₂ complex. organic-chemistry.org In some cases, reactions can be performed under solvent-free conditions, which significantly reduces waste. nih.gov

Catalyst Recycling: The use of expensive and potentially toxic metal catalysts like palladium necessitates their recovery and reuse. mdpi.com One strategy involves immobilizing the catalyst on a solid support, such as silica (B1680970) gel or magnetic nanoparticles (e.g., Fe₃O₄). wikipedia.orgmdpi.com This allows for easy separation of the catalyst from the reaction mixture by filtration or using an external magnet, enabling its recycling for subsequent reaction runs. mdpi.com

Process Optimization and Waste Reduction: Optimizing reaction conditions to improve atom economy and reduce the formation of byproducts is a core principle of green chemistry. rsc.org This includes using lower catalyst loadings, milder reaction temperatures, and shorter reaction times. organic-chemistry.orgmdpi.com The environmental impact of a synthesis route can be quantified using metrics like the E-factor (Environmental Factor), which measures the mass ratio of waste to desired product. nih.gov For instance, a greener synthesis of the drug tafenoquine (B11912) demonstrated a threefold decrease in the E-factor compared to the traditional route. nih.gov

Innovative techniques like microwave-assisted synthesis and continuous flow processing can also contribute to more sustainable processes by reducing energy consumption and reaction times. mdpi.comjddhs.com Continuous flow, in particular, has been shown to be a cost-effective and scalable method for synthesizing complex molecules. mdpi.com

Reactions Involving the Aromatic Amino Group

The amino group in this compound is a key site for a variety of chemical modifications, typical of anilines. These reactions are fundamental for incorporating this building block into more complex molecular architectures.

Amine Functionalization and Protection Strategies

The primary amino group of 3-vinylaniline can undergo various functionalization reactions. For instance, it can be alkylated, acylated, or converted into other nitrogen-containing functional groups. These transformations are crucial for the synthesis of specialized polymers and fine chemicals. tcichemicals.com

The following table summarizes common protection strategies for amino groups:

| Protecting Group | Abbreviation | Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | Acidic conditions |

| Fluorenylmethyloxycarbonyl | Fmoc | Basic conditions |

| Benzyl | Bn | Hydrogenolysis |

| Tosyl | Ts | Reductive or strong acid conditions |

Condensation and Coupling Reactions

The amino group of this compound can participate in condensation reactions to form imines or enamines. For example, condensation with aldehydes or ketones can yield Schiff bases, which are versatile intermediates in organic synthesis. rsc.orgbeilstein-journals.org

Furthermore, the amino group enables participation in various coupling reactions. It can be diazotized and subsequently coupled with other aromatic compounds to form azo dyes. smolecule.com Palladium-catalyzed coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form new carbon-nitrogen bonds, expanding the molecular complexity. Research has shown the successful palladium-catalyzed coupling of phenolic compounds with anilines, including derivatives like 3-vinylaniline, to produce cyclohexylamines. researchgate.net

Reactions of the Vinyl Moiety

The vinyl group of this compound is susceptible to a range of reactions, primarily addition and polymerization processes.

Addition Reactions (e.g., Hydroamination, Halogenation)

The vinyl group can undergo various addition reactions. Hydroamination, the addition of an N-H bond across the double bond, can be catalyzed by transition metals. For instance, copper-catalyzed hydroamination of styrenes has been reported to proceed via organocopper intermediates. nih.gov

Halogenation of the vinyl group is another important transformation. The reaction with halogens like bromine can lead to the formation of dihaloalkanes. sci-hub.se For example, β,β-dichloro-3-nitrostyrene can be synthesized and subsequently reduced to β,β-dichloro-3-aminostyrene. google.com

Cycloaddition Chemistry

The vinyl group can participate in cycloaddition reactions, such as Diels-Alder reactions, to form cyclic structures. These reactions are valuable for constructing complex polycyclic systems. The reactivity of the vinyl group in such reactions can be influenced by the electronic nature of the substituents on the aromatic ring.

Intramolecular Cyclization Pathways for Heterocyclic Formation

The bifunctional nature of 3-vinylaniline, with its proximate amino and vinyl groups, makes it an ideal precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization.

Transition metals, particularly palladium, are often employed to catalyze these cyclization reactions. For example, palladium-catalyzed intramolecular cyclization of 2-vinylanilines can lead to the formation of indoles, a core structure in many biologically active molecules. nih.govorganic-chemistry.org The reaction mechanism often involves the formation of a palladium-hydride species that inserts into the alkyne (in related systems) or vinyl group, followed by bond rearrangement. organic-chemistry.org Iron-catalyzed annulation of o-vinylaniline with isatin (B1672199) derivatives has been shown to produce either 3-phenylindoles or dibenzonaphthyridinones, with the product selectivity being controlled by the reaction temperature. rsc.org

A metal-free approach for the synthesis of 3-selenylindoles from 2-vinylaniline (B1311222) has also been developed, proceeding via an intramolecular cyclization/selenylation process. nih.govacs.org This method demonstrates the versatility of vinylanilines in forming diverse heterocyclic systems under various reaction conditions. Furthermore, base-controlled chemoselective reactions of vinylanilines with isothiocyanates can yield either quinolino-2-thiones or 2-aminoquinolines depending on the base used. rsc.org

The following table provides examples of heterocyclic systems synthesized from vinylaniline derivatives:

| Starting Material | Reagents/Catalyst | Product | Reference |

| o-Vinylaniline, Isatin derivative | FeCl₃ | 3-Phenylindole or Dibenzo[b,h] rsc.orgnaphthyridin-6(5H)-one | rsc.org |

| 2-Vinylaniline, PhSeSePh, NFSI | Metal-free | 3-Selenylindole | nih.govacs.org |

| Vinylaniline, Isothiocyanate | Et₃N or K₃PO₄ | Quinolino-2-thione or 2-Aminoquinoline | rsc.org |

Indole (B1671886) and Quinoline (B57606) Synthesis from 2-Vinylaniline Derivatives

The 2-vinylaniline scaffold is a cornerstone for the synthesis of indoles and quinolines, which are core structures in numerous natural products and pharmaceuticals. nih.govmdpi.com Various catalytic systems have been developed to facilitate the cyclization of 2-vinylaniline derivatives into these important heterocyclic systems. These methods often involve transition-metal catalysis or metal-free conditions, providing access to a wide array of substituted products.

One strategy involves the tandem Michael addition, C-C bond cleavage, and cyclization of 2-vinylanilines with alkynoates. organic-chemistry.orgacs.orgnih.gov This approach can be directed to selectively produce either C2-substituted indoles or quinolines by catalyst control. Under metal-free conditions using trifluoromethanesulfonic acid (TfOH), the reaction yields indoles, whereas the use of a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), switches the pathway to afford quinolines. organic-chemistry.orgacs.org This methodology is notable for proceeding without an external oxidant and for its broad functional group tolerance. acs.org

Copper-catalyzed oxidative cyclization presents another efficient route to indoles from N-aryl and N-sulfonyl-2-vinylanilines. nih.gov Utilizing oxygen as the terminal oxidant and TEMPO as a co-catalyst, this method provides a more environmentally benign alternative to stoichiometric metal oxidants like MnO₂. nih.gov The reaction proceeds via an intramolecular alkene oxidative amination, and its scope has been demonstrated in a one-pot Chan-Lam coupling followed by the oxidative amination sequence to generate N-aryl indoles. nih.gov

Furthermore, various other catalytic systems have been employed for quinoline synthesis from 2-vinylanilines. A nickel-catalyzed cascade reaction with gem-dichloroalkenes delivers diversely substituted quinolines in good to high yields. acs.orgnih.govfigshare.com Cobalt-catalyzed oxidative isocyanide insertion with 2-vinylanilines also provides an efficient pathway to 2-aminoquinolines, constructing new C-C and C-N bonds in a single step under an oxygen atmosphere. rsc.org

| Product Type | Reactants | Catalyst/Reagent | Key Features | Yield | Reference |

|---|---|---|---|---|---|

| C2-Substituted Indoles | 2-Vinylanilines, Alkynoates | TfOH (metal-free) | Tandem Michael addition, C-C bond cleavage, cyclization. | Up to 93% | organic-chemistry.org |

| C2-Substituted Quinolines | 2-Vinylanilines, Alkynoates | Pd(OAc)₂, TfOH | Catalyst-controlled switch from indole synthesis. | Moderate | organic-chemistry.orgacs.org |

| N-Aryl/N-Sulfonyl Indoles | N-Aryl/N-Sulfonyl-2-vinylanilines | Cu(2-ethylhexanoate)₂, TEMPO, O₂ | Aerobic oxidative cyclization. | Up to 85% | nih.gov |

| 2,3-Disubstituted Quinolines | o-Vinylanilines, Alkynes | Pd-catalyst, O₂ | Oxidative cyclization via C-C bond cleavage. | Good | organic-chemistry.org |

| Substituted Quinolines | 2-Vinylanilines, gem-Dichloroalkenes | Nickel-catalyst | Cascade reaction with readily available chemicals. | Good to High | acs.orgnih.gov |

| 2-Aminoquinolines | 2-Vinylanilines, Isocyanides | Co(acac)₂, O₂ | Oxidative isocyanide insertion. | Not specified | rsc.org |

Interrupted Hydroaminomethylation Reactions

Hydroaminomethylation (HAM) is a powerful one-pot reaction that combines hydroformylation of an alkene with condensation and subsequent hydrogenation of the resulting imine or enamine. acs.org A novel and synthetically valuable variant is the intramolecular interrupted hydroaminomethylation of N-protected 2-vinylanilines. mdpi.comnih.gov This reaction provides an atom-economical, one-step route to either 3-substituted indoles or 3-substituted indoline-2-ols, both of which are valuable heterocyclic motifs in medicinal chemistry. mdpi.com

The chemoselectivity of the reaction is remarkably dependent on the nature of the nitrogen-protecting group. mdpi.comnih.gov When N-protected 2-vinylanilines with weakly electron-withdrawing or aryl protecting groups are used, the reaction proceeds to completion, yielding the corresponding 3-methyl indole through dehydration of an intermediate. mdpi.com

Conversely, employing strongly electron-withdrawing protecting groups, such as tosyl (Ts) or mesyl (Ms), alters the reaction pathway. mdpi.com These groups decrease the electron density on the nitrogen atom, which in turn hinders the final aromatization step. mdpi.com As a result, the reaction is "interrupted," and a stable cyclic hemiaminal, 3-methyl indoline-2-ol, is isolated as the final product, often with good diastereoselectivity. mdpi.comnih.gov These indoline-2-ols can, however, be quantitatively converted to the corresponding 3-methyl indoles by treatment with an acid like p-toluenesulfonic acid. mdpi.com

| N-Protecting Group | Substrate | Primary Product | Key Outcome | Yield | Reference |

|---|---|---|---|---|---|

| None | 2-Vinylaniline | 3-Methyl Indole | Exclusive formation of indole. | 99% | mdpi.com |

| Phenyl (Ph) | N-Phenyl-2-vinylaniline | 1-Phenyl-3-methyl Indole | Exclusive formation of indole. | 99% | mdpi.com |

| Tosyl (Ts) | N-Tosyl-2-vinylaniline | 3-Methyl-1-tosylindoline-2-ol | Selective formation of indoline-2-ol. | 99% | mdpi.comnih.gov |

| Mesyl (Ms) | N-Mesyl-2-vinylaniline | 3-Methyl-1-mesylindoline-2-ol | Selective formation of indoline-2-ol. | 99% | mdpi.com |

Multi-Component Reactions for Complex Molecular Architectures

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates all or most of the starting materials. organic-chemistry.orgrsc.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity from simple precursors. nih.gov Bifunctional molecules like vinylanilines are excellent candidates for designing novel MCRs.

Recent research has demonstrated the utility of 2-vinylanilines in MCRs. For example, a visible-light-induced, three-component radical reaction of 2-vinylanilines, sulfonyl chlorides, and sulfur ylides has been developed to synthesize sulfonated 2,3-disubstituted indolines. researchgate.net This redox-neutral protocol operates under mild conditions and exhibits a broad substrate scope, providing access to complex indoline (B122111) structures that can be further functionalized. researchgate.net

While many developed MCRs utilize the ortho-disposed reactivity of 2-vinylaniline for intramolecular cyclization cascades, the meta-arrangement of the vinyl and amine groups in this compound offers distinct possibilities for intermolecular MCRs. This substrate can act as a dual nucleophile/alkene partner, enabling the design of novel reaction cascades to build complex acyclic or macrocyclic architectures that are not accessible from the 2-isomer. For instance, a three-component reaction could involve an electrophile reacting with the amine, an organometallic reagent adding to the vinyl group, and a subsequent coupling step. The development of such MCRs using this compound as a key building block represents a promising area for future synthetic exploration, aiming to create diverse molecular libraries for various applications, including drug discovery. nih.govacs.org

Polymerization Characteristics of 3-Vinylaniline Monomers

The polymerization of 3-vinylaniline can be achieved through several mechanisms, each offering different levels of control over the final polymer architecture and properties.

The homopolymerization of 3-vinylaniline typically proceeds via a free-radical polymerization mechanism, a common method for vinyl monomers. nih.govresearchgate.net The process involves three main stages: initiation, propagation, and termination.

Initiation: The reaction is started by an initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, which thermally decomposes to generate free radicals. These radicals then react with a 3-vinylaniline monomer, transferring the radical to it and initiating a polymer chain.

Propagation: The newly formed monomer radical adds to another 3-vinylaniline monomer, extending the polymer chain. This step repeats, rapidly increasing the molecular weight of the polymer.

Termination: The growth of a polymer chain is stopped through mechanisms like combination, where two growing chains join, or disproportionation, where a hydrogen atom is transferred from one chain to another.

The kinetics of this process are influenced by factors such as monomer concentration, initiator concentration, and temperature. The presence of the amino group on the aromatic ring can also affect the reactivity of the vinyl group and may lead to side reactions or chain transfer, potentially influencing the final molecular weight and dispersity of the polymer.

3-Vinylaniline can be copolymerized with a wide range of other vinyl monomers to tailor the properties of the resulting material. The composition and sequence distribution of the monomer units in the final copolymer are determined by the relative reactivity of the monomers, which is quantified by their reactivity ratios (r₁ and r₂). youtube.comstanford.edu

The copolymer equation describes the relationship between the composition of the monomer feed and the composition of the resulting copolymer. youtube.com For a copolymerization between monomer 1 (e.g., 3-vinylaniline) and monomer 2 (e.g., styrene (B11656) or methyl methacrylate), the reactivity ratios are defined as:

r₁ = k₁₁/k₁₂ : The ratio of the rate constant for a growing chain ending in monomer 1 adding another monomer 1, versus adding a monomer 2.

r₂ = k₂₂/k₂₁ : The ratio of the rate constant for a growing chain ending in monomer 2 adding another monomer 2, versus adding a monomer 1.

Different values of r₁ and r₂ lead to different copolymer structures:

r₁r₂ ≈ 1 : Ideal copolymerization, leading to a random distribution of monomers.

r₁ and r₂ < 1 : Tendency towards alternation.

r₁ and r₂ > 1 : Tendency towards block copolymer formation.

While specific reactivity ratios for 3-vinylaniline are not widely reported, data from structurally similar monomers like Boc-protected p-aminostyrene (Boc-AMST) copolymerized with styrene (ST) provide insight into its behavior. researchgate.net

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | Copolymer Type Indication |

|---|---|---|---|---|

| Boc-p-aminostyrene (Boc-AMST) | Styrene (ST) | 0.96 | 0.47 | Random, with slight tendency for ST to alternate |

This table presents reactivity ratios for a protected aminostyrene monomer as a proxy for the behavior of 3-vinylaniline. Data sourced from a study on styrene/Boc-p-aminostyrene copolymers. researchgate.net

To achieve better control over polymer molecular weight, dispersity (Đ or PDI), and architecture, controlled/living polymerization techniques are employed. sigmaaldrich.com For monomers like 3-vinylaniline, controlled radical polymerization (CRP) methods are particularly suitable. These include:

Atom Transfer Radical Polymerization (ATRP): ATRP uses a transition metal complex (typically copper-based) to reversibly activate and deactivate the growing polymer chains. cmu.edumdpi.com This allows for the slow and simultaneous growth of all chains, resulting in polymers with a narrow molecular weight distribution and predictable molecular weights based on the monomer-to-initiator ratio.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT polymerization is controlled by a thiocarbonylthio compound that acts as a chain transfer agent. nih.govmdpi.com This process establishes a rapid equilibrium between active (propagating) and dormant chains, enabling the synthesis of well-defined polymers and complex architectures like block copolymers. nih.govmdpi.com

These techniques allow for the synthesis of poly(3-vinylaniline) with predetermined characteristics, which is crucial for high-performance material applications.

| Technique | Key Components | Typical Polymer Characteristics |

|---|---|---|

| ATRP | Alkyl Halide Initiator, Transition Metal Catalyst (e.g., CuBr), Ligand (e.g., Me₆TREN) | - Predictable Molecular Weight (Mₙ)

|

| RAFT | Radical Initiator (e.g., AIBN), RAFT Agent (e.g., dithiobenzoate) | - Predictable Molecular Weight (Mₙ)

|

This table summarizes the key features and expected outcomes of controlled radical polymerization techniques applicable to 3-vinylaniline.

Synthesis and Properties of Functionalized Polymers

The polymers derived from 3-vinylaniline possess unique properties due to the pendant amino groups, making them suitable for advanced applications, particularly in electrically conductive materials and high-performance hybrid formulations.

While the saturated backbone of poly(3-vinylaniline) is intrinsically insulating, the polymer can be rendered electrically conductive. This property is derived from the pendant aniline groups, which are analogous to the monomer units of polyaniline (PANI), a well-known intrinsic conducting polymer. bohrium.comyoutube.com

The transformation from an insulating to a conductive state is achieved through a process called doping . researchgate.net Protonic acids, such as hydrochloric acid (HCl) or p-toluenesulfonic acid (PTSA), are used to protonate the nitrogen atoms on the aniline side chains. nih.gov This process creates charge carriers (polarons or bipolarons) that can move along and between polymer chains, enabling the flow of electricity. The conductivity can be tuned over many orders of magnitude depending on the doping level and the specific dopant used. rdd.edu.iq

| Polymer System | Dopant | Reported Conductivity (S/cm) |

|---|---|---|

| Polyaniline (PANI) - Undoped | None | ~10⁻¹⁰ |

| PANI Film | Dodecylbenzenesulfonic acid (DBSA) | 30.7 |

| PANI Film | p-Toluenesulfonic acid (PTSA) | 334 |

| PANI Templated | Poly(2-acrylamido-2-methyl-1-propanesulfonic acid) | 0.4–1.1 |

This table shows representative electrical conductivity values for various doped polyaniline (PANI) systems, illustrating the potential conductivity of appropriately doped poly(3-vinylaniline). nih.govrsc.org

To improve mechanical, thermal, or electronic properties, poly(3-vinylaniline) can be incorporated into hybrid materials and composites. These formulations combine the functional polymer with other materials, such as inorganic nanoparticles, to create synergistic effects. researchgate.net

Common strategies for creating these hybrid materials include:

In-situ Polymerization: 3-vinylaniline monomer is polymerized in the presence of dispersed inorganic particles (e.g., iron oxide (Fe₃O₄), titanium dioxide (TiO₂), or silica (SiO₂)). This method can lead to the encapsulation of the particles within a polymer matrix.

Surface-Initiated Polymerization: Polymer chains are grown directly from the surface of inorganic particles that have been pre-functionalized with polymerization initiators. This creates a strong covalent bond between the polymer and the particle.

Blending: Pre-synthesized poly(3-vinylaniline) is blended with other polymers or materials. The amino groups on the polymer can promote adhesion and compatibility with other components.

These hybrid materials can exhibit enhanced properties, such as the combination of electrical conductivity from the doped polymer with the magnetic properties of iron oxide nanoparticles or the photocatalytic activity of TiO₂. tandfonline.com

Advancements in Polymer Science: Exploring the Versatility of 3-Vinylaniline Derivatives in Advanced Material Applications

A comprehensive examination of the role of 3-vinylaniline derivatives in the development of sophisticated polymer architectures and their application in cutting-edge technologies reveals a growing field of research with significant potential. These derivatives are proving to be valuable building blocks in the creation of crosslinked networks, nanostructured materials, and functionalized surfaces for a range of high-tech uses.

Advanced Spectroscopic and Analytical Characterization for Research Insights

Spectroscopic Methods for Mechanistic Studies of 3-Vinylaniline (B102275) Reactions

Mechanistic studies of reactions involving 3-vinylaniline hydrochloride, such as polymerization, rely on a suite of spectroscopic methods to track the conversion of the monomer, identify intermediate species, and confirm the structure of the final products.

High-Resolution Nuclear Magnetic Resonance (NMR) for Structural Elucidation of Intermediates

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 3-vinylaniline and its reaction intermediates. Both ¹H and ¹³C NMR provide precise information about the chemical environment of each atom in the molecule.

During a reaction, such as free-radical polymerization, NMR can be used to monitor the disappearance of the vinyl group protons and carbons, providing a direct measure of monomer conversion. beilstein-journals.orgmdpi.com For instance, the characteristic signals for the vinyl protons (typically in the 5-7 ppm range) will diminish as the reaction progresses, while the aliphatic signals of the newly formed polymer backbone will appear. Similarly, the ¹³C NMR signals corresponding to the vinyl carbons will decrease in intensity. The identification of reaction intermediates can be achieved by observing transient new signals in the NMR spectra under controlled reaction conditions. chemicalbook.com

Below are the typical, predicted chemical shifts for the monomer 3-vinylaniline. The hydrochloride form would cause shifts, particularly in the aromatic region and for protons near the ammonium (B1175870) group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Vinylaniline

| Nucleus | Atom Type | Predicted Chemical Shift (ppm) |

| ¹H | Amine (-NH₂) | ~3.6 |

| ¹H | Aromatic (C-H) | 6.6 - 7.2 |

| ¹H | Vinyl (=CH₂) | 5.2 - 5.8 |

| ¹H | Vinyl (=CH-) | ~6.7 |

| ¹³C | Aromatic (C-NH₂) | ~146 |

| ¹³C | Aromatic (C-vinyl) | ~138 |

| ¹³C | Aromatic (C-H) | 113 - 129 |

| ¹³C | Vinyl (=CH₂) | ~113 |

| ¹³C | Vinyl (=CH-) | ~137 |

Note: Data is compiled from typical values for similar structures and predictive models. Actual values can vary based on solvent and experimental conditions. rsc.orgd-nb.infonetlify.app

Vibrational Spectroscopy (IR, Raman) for Functional Group Transformations

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is highly effective for monitoring the transformation of key functional groups during reactions with this compound. nih.govnih.gov These techniques are sensitive to changes in bond vibrations within the molecule.

In the polymerization of 3-vinylaniline, FTIR and Raman spectra would clearly show the disappearance of absorption bands associated with the vinyl group. nih.gov For example, the C=C stretching vibration of the vinyl group is a prominent feature in the monomer's spectrum. As the polymerization proceeds, the intensity of this band decreases, indicating the conversion of the double bond into a single bond within the polymer backbone. Concurrently, changes in the N-H stretching vibrations of the amine (or ammonium in the hydrochloride form) and the aromatic C-H bands can provide information on the involvement of these groups in side reactions or changes in their chemical environment. nih.govieeesem.com

Table 2: Key Vibrational Frequencies for Monitoring 3-Vinylaniline Reactions

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Change During Polymerization |

| N-H (Amine) | Stretching | 3300 - 3500 | Shift or broaden |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Minor changes |

| C=C (Vinyl) | Stretching | 1620 - 1640 | Disappears |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Minor changes |

| C-H (Vinyl) | Out-of-plane bend | 910 - 990 | Disappears |

Note: Values are representative and can be influenced by the molecular environment and physical state. ieeesem.comnsf.gov

Mass Spectrometry (MS) for Reaction Progress and Product Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, making it invaluable for confirming product identity and monitoring reaction progress. free.fr Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are particularly useful for analyzing the products of 3-vinylaniline reactions. rsc.orgohiolink.edu

During a reaction, small aliquots can be analyzed to track the decrease in the monomer's molecular ion peak and the appearance of peaks corresponding to oligomers and the final polymer product. rsc.org For polymerization studies, MS can confirm the mass of the repeating monomer unit in the polymer chain. lcms.cz Tandem mass spectrometry (MS/MS) can further be used to fragment larger ions, providing detailed structural information about the polymer backbone, end groups, and any potential side products. ohiolink.edulcms.cz

Advanced Characterization of 3-Vinylaniline-Derived Polymeric Systems

Once this compound is polymerized, a different set of analytical techniques is required to characterize the resulting macromolecular system. These methods focus on properties like morphology, molecular weight, and the distribution of polymer chain lengths.

Morphological Analysis (e.g., Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM))

The morphology, or large-scale structure, of polymers derived from 3-vinylaniline significantly influences their physical and electronic properties. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are essential tools for visualizing this morphology.

SEM provides detailed images of the polymer's surface topography. For poly(3-vinylaniline), SEM can reveal whether the polymer forms as a granular powder, a smooth film, or more complex nanostructures like nanofibers or nanosheets. scielo.brymerdigital.comunesp.br The synthesis conditions are known to heavily influence the resulting morphology of similar polymers like polyaniline. scielo.brunesp.br TEM, on the other hand, provides information about the internal structure of the material. It can be used to visualize the arrangement of polymer chains, identify crystalline and amorphous regions, and characterize the structure of polymer composites or blends. researchgate.net

Molecular Weight and Polydispersity Determination

The molecular weight and its distribution are fundamental characteristics of a polymer that dictate its mechanical, thermal, and solution properties. selectscience.net Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common technique for these measurements. polymersource.cawikipedia.orgresearchgate.net

GPC separates polymer molecules based on their hydrodynamic volume in solution. wikipedia.orgslideshare.net Larger polymer chains elute from the chromatography column faster than smaller chains. By calibrating the system with standards of known molecular weight, the molecular weight distribution of the poly(3-vinylaniline) sample can be determined. The analysis yields several key parameters:

Number-average molecular weight (Mn): The total weight of all polymer chains in a sample, divided by the total number of polymer chains.

Weight-average molecular weight (Mw): An average that is biased towards heavier chains.

Polydispersity Index (PDI): The ratio of Mw/Mn, which indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse polymer where all chains have the same length.

Table 3: Example GPC Data for a Hypothetical Poly(3-vinylaniline) Sample

| Parameter | Description | Example Value |

| Mn ( g/mol ) | Number-Average Molecular Weight | 25,000 |

| Mw ( g/mol ) | Weight-Average Molecular Weight | 45,000 |

| PDI (Mw/Mn) | Polydispersity Index | 1.8 |

Thermal Behavior and Stability Analysis

The thermal stability of polymers derived from vinylaniline is a critical characteristic, influencing their processing and application range. Studies on polyaniline (PANI) and its derivatives provide insight into the thermal degradation processes. The thermal stability of vinyl-substituted polyaniline derivatives has been found to be higher than that of allyl-substituted polymers, which is potentially due to the formation of more extensive cross-linking in the polymer structure researchgate.net.

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are key techniques used to evaluate this behavior. The degradation of polyaniline, for instance, typically occurs in multiple stages researchgate.net. Similarly, TGA of poly(N-ethylaniline) shows an initial mass loss attributed to the evaporation of water molecules before the main decomposition of the polymer chain begins niscpr.res.in.

Research on various PANI derivatives indicates a complex, multi-stage thermal degradation mechanism researchgate.netresearchgate.net. The process for PANI blends generally involves three main stages of decomposition. The initial phase corresponds to the loss of moisture and dopants, followed by the degradation of the polymer backbone at higher temperatures.

Below is a data table summarizing typical thermal analysis data for polyaniline blends, which serves as a reference for understanding the thermal behavior of related functional polymers.

| Blend Composition | Initial Decomposition Temp. (°C) | Blend Decomposition Temp. (°C) | Max. Blend Decomposition Temp. (°C) | Char Yield at 600°C (%) |

| PVAc-PANi | 150 | 290 | 360 | 38 |

| PS-PANi | 170 | 350 | 410 | 40 |

| PVC-PANi | 160 | 250 | 450 | 35 |

| Data derived from studies on Polyaniline (PANi) blends with Poly Vinyl Acetate (B1210297) (PVAc), Polystyrene (PS), and Polyvinyl Chloride (PVC) researchgate.net. |

Electrical and Optical Property Measurements of Functional Polymers

Functional polymers synthesized from this compound are part of the broader class of conducting polymers, which exhibit unique electrical and optical characteristics. The electrical conductivity is highly dependent on the polymer's structure, doping levels, and even ambient conditions like moisture niscpr.res.in.

The electrical conductivity of pure polyaniline (PANI) is reported to be in the order of 49.26 × 10⁻⁶ Ω⁻¹cm⁻¹ at room temperature niscair.res.in. Copolymerization or blending with other polymers can modify this conductivity. For instance, incorporating N-methylaniline into the polymer chain results in a copolymer with a room temperature conductivity of 3.885 × 10⁻⁵ S cm⁻¹ ijirset.com. Similarly, 4-vinyl aniline (B41778) modified cyclohexanone-formaldehyde resins have shown conductivity values between 10⁻⁴ and 10⁻² S/cm researchgate.net. The conduction mechanism in these types of polymers can often be described by models such as small polaron hopping niscpr.res.in.

The optical properties of these polymers are intrinsically linked to their electronic structure intertek.com. Polyaniline exhibits characteristic optical absorption peaks; for example, the emeraldine (B8112657) base form has an absorption peak around 2.1 eV (approx. 590 nm) kpi.ua. Doping with acids, such as in the hydrochloride salt form, causes significant changes in these properties. This protonation leads to the formation of a polaronic lattice structure, which shifts the absorption peak to lower energies, around 1.5 eV (approx. 827 nm) kpi.ua.

The optical energy gap (Eg) is a key parameter derived from these measurements. Studies on related copolymers, such as poly(Aniline-CO-Allyl Alcohol), show how doping affects this value. The undoped copolymer has a direct transition optical gap of about 2.83 eV, which decreases to 2.25 eV upon doping with HCl rdd.edu.iq. This change highlights the ability to tune the optical and electronic properties through chemical modification.

Below are tables summarizing key electrical and optical data for related polyaniline systems.

Table 1: Electrical Properties of Polyaniline and its Derivatives

| Polymer System | Conductivity (S/cm) | Temperature (K) |

|---|---|---|

| Pure Polyaniline (PANI) | 4.926 x 10⁻⁵ | 300 |

| Poly(aniline-co-N-methylaniline) | 3.885 x 10⁻⁵ | Room Temp. |

| 4-Vinylaniline (B72439) modified resin | 10⁻⁴ - 10⁻² | Room Temp. |

Conductivity values sourced from various studies on polyaniline and its derivatives niscair.res.inijirset.comresearchgate.net.

Table 2: Optical Properties of a Functional Polyaniline Copolymer

| Copolymer | Optical Energy Gap (Eg) (eV) |

|---|---|

| Poly(Aniline-CO-Allyl Alcohol) | 2.83 |

| Poly(Aniline-CO-Allyl Alcohol)-HCl | 2.25 |

Data from a study on a copolymer of aniline and allyl alcohol, demonstrating the effect of HCl doping rdd.edu.iq.

Theoretical and Computational Chemistry Studies of 3 Vinylaniline Hydrochloride

Quantum Chemical Calculations for Reaction Mechanism Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the complex reaction pathways available to 3-vinylaniline (B102275) hydrochloride. acs.orgnih.gov These methods model the electronic structure of molecules to predict reaction feasibility, mechanism, and selectivity. nih.govsci-hub.se

Transition State Theory and Reaction Barrier Determination

Transition State Theory (TST) is a fundamental concept used to calculate the rates of chemical reactions. By locating the transition state (TS)—the highest energy point along a reaction coordinate—quantum chemical methods can determine the activation energy (reaction barrier). mdpi.comresearchgate.net For 3-vinylaniline hydrochloride, this is crucial for predicting which of its potential reaction pathways is most favorable. For instance, polymerization can proceed via different mechanisms (e.g., radical, cationic), and the vinyl group can react in various ways.

Computational studies on similar substituted anilines and vinyl monomers have successfully used DFT methods, such as B3LYP or PW6B95-D3, to calculate these barriers. acs.orgbeilstein-journals.orgd-nb.info By applying a similar, well-established protocol, one could model the key reaction steps for 3-vinylaniline. d-nb.info This involves optimizing the geometries of reactants, transition states, and products, followed by calculating the free energy of activation (ΔG‡). beilstein-journals.org

Table 1: Illustrative Calculated Activation Barriers for Competing Reactions of 3-Vinylaniline This table presents hypothetical data for illustrative purposes, based on typical values from computational studies on analogous vinyl and aniline (B41778) compounds. Calculations would typically be performed at a level of theory like PW6B95-D3/def2-QZVP//TPSS-D3/def2-TZVP. beilstein-journals.orgd-nb.info

| Reaction Pathway | Description | Hypothetical ΔG‡ (kcal/mol) | Implication |

| Cationic Polymerization Initiation | Protonation of the vinyl group to form a carbocation. | 15.2 | Favorable under acidic conditions, a likely pathway for the hydrochloride salt. |

| Radical Polymerization Initiation | Addition of a radical initiator to the vinyl group. | 12.5 | A common and efficient pathway, often preferred in industrial synthesis. |

| Amine N-H Addition | Intramolecular cyclization involving the amine group. | 25.8 | High barrier suggests this is less likely than intermolecular polymerization. nih.gov |

| Electrophilic Aromatic Substitution | Attack of an electrophile at the aromatic ring. | 18.9 | A potential side reaction depending on the electrophiles present. researchgate.net |

These calculated barriers allow researchers to predict the dominant reaction mechanism under specific conditions, thereby guiding the choice of initiators and reaction environment to achieve the desired polymeric product.

Computational Studies of Chemoselectivity and Regioselectivity

Chemoselectivity—the preferential reaction of one functional group over another—is a central challenge in synthesizing polymers from bifunctional monomers like 3-vinylaniline. Computational chemistry can predict whether a reagent will react with the vinyl group or the amino group. DFT calculations can model the transition states for both pathways, and the one with the lower activation energy will be the kinetically favored product. nih.gov Studies on related systems, such as the arylation of anilines or reactions of aminostyrenes, show that electronic and steric factors, which can be precisely quantified computationally, govern this selectivity. rsc.orgdiva-portal.org

Regioselectivity, which determines the position of attack on the molecule, is also predictable. For example, during electrophilic addition to the aromatic ring, calculations of properties like molecular electrostatic potential (MEP) or Fukui functions can identify the most nucleophilic sites on the aniline ring, predicting whether substitution is most likely at the ortho, meta, or para positions relative to the existing groups. mdpi.com

Catalyst Design and Performance Prediction

For many polymerization processes, a catalyst is essential for controlling the reaction rate and the properties of the resulting polymer. unc.edu Computational chemistry aids in the rational design of new catalysts. By modeling the interaction between a potential catalyst and the 3-vinylaniline monomer, researchers can predict the catalyst's performance. mdpi.com

This process involves:

Modeling the Catalytic Cycle: Each step of the catalytic cycle, including monomer coordination, insertion into the polymer chain, and catalyst regeneration, is simulated.

Calculating Energy Barriers: The activation energy for each step is calculated to identify the rate-determining step. mdpi.com

Evaluating Catalyst Modifications: The effect of modifying the catalyst's structure (e.g., changing ligands) on the energy barriers can be systematically investigated in silico to identify more efficient catalyst designs before attempting their synthesis in the lab. sci-hub.seunc.edu

Molecular Modeling and Simulation of Polymerization Processes

While quantum mechanics is excellent for studying individual reaction steps, classical Molecular Dynamics (MD) simulations are used to model the behavior of large ensembles of molecules over time, such as a growing polymer chain. espublisher.comaip.org MD simulations provide insight into the physical properties and conformational dynamics of poly(this compound). lodz.placs.org

In a typical MD simulation of poly(3-vinylaniline), an initial low-density configuration of polymer chains is constructed and its energy is minimized. aip.org The system is then simulated over time (nanoseconds to microseconds) at a given temperature and pressure, allowing the polymer chains to move, fold, and interact. aip.orgacs.org From the resulting trajectory, numerous properties can be analyzed, including the polymer's density, radial distribution functions (which describe the packing of chains), and the dynamics of both the polymer backbone and the side groups. espublisher.comlodz.pl Such simulations have been used effectively to understand the structure and water diffusion in doped polyaniline systems. aip.org

Structure-Reactivity Relationships through Computational Approaches

Computational chemistry is highly effective at establishing quantitative structure-reactivity relationships (QSRR). nih.govtue.nl This involves correlating a molecule's calculated properties with its observed chemical reactivity. For 3-vinylaniline and its derivatives, one could investigate how adding different substituent groups to the aniline ring affects the reactivity of the vinyl group during polymerization. beilstein-journals.org

Key computational descriptors used for QSRR studies include:

Frontier Molecular Orbital Energies (HOMO/LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate a molecule's nucleophilicity and electrophilicity.

Mulliken Charges: These calculated atomic charges reveal the electronic distribution within the molecule. espublisher.com

Table 2: Illustrative Example of a Structure-Reactivity Relationship for Hypothetical 3-Vinylaniline Derivatives This table presents hypothetical data to illustrate how computational descriptors could be correlated with predicted reactivity. The reactivity trend is based on general chemical principles where electron-donating groups (EDG) increase the nucleophilicity of the vinyl group, while electron-withdrawing groups (EWG) decrease it. beilstein-journals.org

| Derivative (Substituent at C5) | Substituent Type | Calculated HOMO-LUMO Gap (eV) | Predicted Relative Reactivity in Cationic Polymerization |

| 3-Vinylaniline (–H) | Neutral | 4.85 | Baseline |

| 5-Methoxy-3-vinylaniline (–OCH₃) | EDG | 4.62 | Higher |

| 5-Methyl-3-vinylaniline (–CH₃) | EDG | 4.75 | Slightly Higher |

| 5-Chloro-3-vinylaniline (–Cl) | EWG | 4.95 | Lower |

| 5-Nitro-3-vinylaniline (–NO₂) | EWG | 5.30 | Much Lower |

By building such models, chemists can predict the reactivity of a novel monomer without needing to synthesize it first, dramatically accelerating the materials discovery process. researchgate.net

In Silico Design of Novel 3-Vinylaniline Derivatives and Polymeric Materials

The ultimate goal of these computational approaches is the in silico design of new molecules and materials with specific, desirable properties. rsc.orgresearchgate.net By leveraging the understanding gained from the studies described above, researchers can design novel derivatives of this compound tailored for specific applications. mdpi.com

The design process might involve:

Defining a Target Property: This could be, for example, a higher glass transition temperature, specific optical properties, or enhanced conductivity for the resulting polymer.

Virtual Screening: A large virtual library of candidate monomers, based on the 3-vinylaniline scaffold with various functional groups, is created.

Property Prediction: Computational methods are used to predict the target property for each candidate monomer and its corresponding polymer. researchgate.net

Selection and Synthesis: The most promising candidates identified through simulation are then prioritized for experimental synthesis and characterization.

This rational design approach has been successfully applied to create functional monomers for various types of polymers, including molecularly imprinted polymers where computational screening helps select the best functional monomer for a specific template molecule. mdpi.commdpi.comacs.org This methodology holds immense potential for developing next-generation materials derived from this compound.

Future Directions and Interdisciplinary Research Horizons

Novel Catalytic Systems for Efficient and Sustainable Synthesis

The primary route to 3-vinylaniline (B102275) involves the chemoselective hydrogenation of 3-nitrostyrene (B1585535), a process that presents the significant challenge of reducing the nitro group while preserving the easily reducible vinyl group. Achieving high selectivity and activity is crucial for the sustainable production of this valuable monomer. chemicalbook.com Future research is intensely focused on designing advanced catalytic systems that overcome these hurdles, moving beyond traditional methods.

A significant area of exploration involves tuning the properties of noble metal catalysts. For instance, modifying platinum nanoparticles supported on titanium dioxide (Pt/TiO₂) through specific heat treatments can prevent detrimental strong metal-support interactions, leading to highly active and selective catalysts. cardiff.ac.uk One study demonstrated that a 0.2wt% Pt/TiO₂ catalyst, prepared with a specific calcination and reduction process, showed excellent performance. cardiff.ac.uk The interaction between the metal and the support is critical; the reducibility of a metal oxide support in defective Pt/MOx catalysts was found to directly correlate with selectivity toward 3-vinylaniline, as higher reducibility enhances Pt dispersion and performance. researchgate.net A groundbreaking strategy employed titanate nanotubes (TNTs) as a support for platinum nanoparticles. This system, designated 0.5Pt/TNTs-In, achieved a record-high turnover frequency (TOF) of approximately 30,000 h⁻¹ and 97% chemoselectivity under ambient conditions (40 °C and 3 bar H₂). acs.org This exceptional performance is attributed to an internal electrostatic field induced by the nanotube's curvature, which favors the selective adsorption and activation of the nitro group over the vinyl group. acs.org

The quest for sustainability also drives research toward catalysts based on more abundant and less expensive metals. Iron-catalyzed systems have emerged as a promising alternative. A novel iron(III) chloride (FeCl₃)-catalyzed reaction has been developed, demonstrating the potential of earth-abundant metals in complex organic transformations. rsc.org Similarly, gold nanoparticles have been identified as highly chemoselective catalysts for nitro group reduction. csic.es To enhance the relatively low activity of early gold catalysts, multifunctional systems have been designed, incorporating small amounts of platinum to boost H₂ dissociation while gold activates the nitro group. csic.es These advancements highlight a clear trajectory toward greener, more efficient catalytic processes for producing 3-vinylaniline.

Table 1: Selected Catalytic Systems for 3-Vinylaniline Synthesis

| Catalyst System | Support Material | Key Features & Conditions | Reported Performance | Source(s) |

|---|---|---|---|---|

| Platinum (Pt) | Titanate Nanotubes (TNTs) | Internal electrostatic field effect; 40 °C, 3 bar H₂ | TOF ≈ 30,000 h⁻¹; 97% selectivity at 95% conversion. | acs.org |

| Platinum (Pt) | Titanium Dioxide (TiO₂) | Optimized via oxidative/reductive heat treatments | Highly active and selective for 3-nitrostyrene hydrogenation. | cardiff.ac.uk |

| Gold (Au) | Titanium Dioxide (TiO₂) | High chemoselectivity for nitro group reduction | Can produce oximes from conjugated nitroalkenes with high yield. | csic.es |

| Platinum-Gold (Pt-Au) | Solid Support | Bifunctional: Pt enhances H₂ dissociation, Au activates –NO₂ group | Boosted activity compared to single Au catalysts. | csic.es |

| Iron(III) Chloride (FeCl₃) | N/A (Homogeneous) | Earth-abundant metal catalyst; temperature-controlled chemodivergence | Efficiently catalyzes reactions of o-vinylaniline and isatin (B1672199) derivatives. | rsc.org |

Integration with Supramolecular Chemistry and Self-Assembly Processes

The distinct functionalities of 3-vinylaniline hydrochloride make it an ideal candidate for integration into the field of supramolecular chemistry, which focuses on complex architectures formed through non-covalent interactions. chemistryworld.com The amino group can form hydrogen bonds, while the vinyl group offers a site for polymerization and other covalent modifications, allowing for the creation of intricate, self-assembled systems.

Research on analogous aniline (B41778) derivatives provides a blueprint for the potential of 3-vinylaniline. Oligoanilines, for example, are known to undergo self-assembly processes that can be controlled to form a variety of nanostructures, including nanoparticles, nanofibers, and nanotubes. researchgate.net The final morphology of these assemblies is often dictated by the structure of the oligomeric species formed during the initial stages of aniline chemical oxidative polymerization. researchgate.net Host-guest chemistry offers a powerful tool for directing these assemblies. For instance, β-cyclodextrin, a macrocyclic host molecule, has been used to mediate the formation of porous helical nanoribbons from oligoaniline derivatives. oaepublish.com In this process, a host-guest complex forms in the early stages of polymerization, guiding the assembly before the host molecule is released. oaepublish.com

Furthermore, by attaching a hydrophilic head group to an oligoaniline core, functional amphiphiles can be created that self-assemble in aqueous solutions. nih.govacs.org A tetra(aniline)-based amphiphile was shown to form nanowires approximately 3 nm in width. nih.govacs.org The addition of a chiral acid dopant induced a helical twist in these nanowires, demonstrating that the supramolecular morphology can be precisely controlled to create functional structures with tailored properties, such as conductivity. acs.org The encapsulation of aniline derivatives within the channels of three-dimensional coordination polymers represents another facet of supramolecular chemistry, creating host-guest systems with enhanced electrical conductivities. tandfonline.com The dual functionality of 3-vinylaniline provides a unique opportunity to build upon these principles, designing novel self-assembling systems where polymerization and non-covalent interactions can be orchestrated to generate highly ordered, functional superstructures.

Exploration of Advanced Functional Materials with Tailored Properties

The ability of this compound to act as a versatile monomer is central to the exploration of advanced functional materials. The vinyl group allows it to participate in polymerization reactions, leading to the formation of poly(vinylaniline) or its copolymers, while the aniline moiety imparts valuable electronic and chemical properties.

Polymers derived from aniline derivatives are renowned for their applications in electronics and sensor technology. rsc.org For example, new polyaniline derivatives have been synthesized and demonstrated to have high sensitivity to moisture and ammonia (B1221849), making them promising for use in chemical sensors. rsc.org The solubility of these polymers in common organic solvents facilitates their processing into thin films for device fabrication. rsc.org Poly(aminostyrene), the polymer of the parent aminostyrene, and its copolymers are noted for their utility, with the hydrochloride salt form being stable and soluble in acidic aqueous media. google.com

The strategic incorporation of vinylaniline derivatives into more complex polymer architectures has been shown to yield materials with sophisticated functions. A notable example is the synthesis of Bis(4-methoxyphenyl)-4'-vinylphenylamine, a monomer derived from 4-vinylaniline (B72439), which was subsequently polymerized. rsc.org This work demonstrates how vinylaniline serves as a building block for creating polymers like PDMTPA, which are designed for use in semiconductor applications and hybrid donor-acceptor nanocomposites. rsc.org Further research into solid-state transistors has utilized copolymers of vinylaniline and aniline, highlighting the role of these materials in the development of low-voltage polymer field-effect transistors. acs.org The future in this area lies in leveraging the specific 3-isomer of vinylaniline to create polymers with unique architectures and tailored electronic, optical, and chemical properties for applications ranging from next-generation electronics and biosensors to advanced coatings and resins.

Challenges and Opportunities in the Broader Impact of this compound Research

The advancement of research involving this compound is accompanied by both significant challenges and profound opportunities that span multiple scientific disciplines.

A primary challenge remains the development of highly efficient and truly sustainable synthetic methods. The "activity-selectivity trade-off" is a persistent bottleneck in catalysis, where conditions that enhance reaction speed often decrease the selectivity towards the desired product, 3-vinylaniline. acs.org Overcoming this requires the rational design of catalysts, like the aforementioned Pt/TNTs system, that can uniquely activate one functional group while leaving another untouched. acs.org The cost and scarcity of noble metal catalysts such as platinum and palladium also present a barrier to large-scale, economical production.